4-(2-Chloro-9-methyl-9H-purin-6-yl)morpholine is a synthetic compound classified as a purine nucleoside analog, notable for its applications in medicinal chemistry, particularly in cancer treatment. The molecular formula of this compound is C10H12ClN5O, with a molecular weight of approximately 253.69 g/mol. It is recognized for its ability to interfere with DNA synthesis, making it a candidate for further research in therapeutic contexts .
The synthesis of 4-(2-Chloro-9-methyl-9H-purin-6-yl)morpholine typically involves the reaction of 2-chloro-9-methyl-9H-purine with morpholine. This reaction is generally conducted in a solvent such as methanol at elevated temperatures to facilitate the formation of the desired product. The process may require multiple steps, including purification techniques like recrystallization or chromatography to achieve high yield and purity.
In industrial settings, the synthesis may be scaled up using automated reactors to ensure consistency and quality. The production process is optimized for efficiency, often incorporating rigorous quality control measures to meet pharmaceutical standards.
The molecular structure of 4-(2-Chloro-9-methyl-9H-purin-6-yl)morpholine features a purine base linked to a morpholine ring. The InChI (International Chemical Identifier) for this compound is:
The InChI Key is BJALAVZIHBUVDW-UHFFFAOYSA-N, which provides a unique identifier for database searches .
4-(2-Chloro-9-methyl-9H-purin-6-yl)morpholine can undergo various chemical reactions:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The purine ring can participate in redox reactions under specific conditions.
For substitution reactions, reagents such as sodium methoxide or potassium carbonate are commonly employed in solvents like dimethyl sulfoxide (DMSO). Oxidizing agents like hydrogen peroxide or potassium permanganate may facilitate oxidation reactions, while reducing agents such as sodium borohydride or lithium aluminum hydride are used for reduction processes.
The products formed from these reactions depend on the reagents and conditions used. For instance, substitution reactions can yield various derivatives based on the nucleophile introduced.
The mechanism of action of 4-(2-Chloro-9-methyl-9H-purin-6-yl)morpholine primarily involves its interference with DNA synthesis. It targets specific enzymes crucial for DNA replication, leading to inhibition of cell proliferation. This property is particularly beneficial in cancer therapy, where rapid cell division is prevalent .
While specific boiling points are not provided, the compound's physical properties include:
The compound exhibits moderate solubility in organic solvents and can undergo various chemical transformations under appropriate conditions. Its reactivity profile includes susceptibility to nucleophilic attack at the chlorine site and potential redox activity within the purine ring structure .
4-(2-Chloro-9-methyl-9H-purin-6-yl)morpholine has several significant applications in scientific research:
Medicinal Chemistry: It is investigated for its potential use in cancer treatment due to its ability to disrupt DNA synthesis.
Biological Research: The compound is studied for its effects on cellular processes and interactions with enzymes.
Pharmaceutical Development: It serves as a building block for synthesizing more complex molecules and developing new therapeutic agents .
The synthesis of 4-(2-chloro-9-methyl-9H-purin-6-yl)morpholine and related analogues relies on sequential nucleophilic substitution reactions beginning with dichloropurine precursors. 2,6-Dichloro-9H-purine serves as the foundational scaffold, where selective C-6 substitution with morpholine precedes N-9 methylation and subsequent C-2 functionalization. This regioselective approach capitalizes on the differential reactivity of purine halogens: the C-6 chlorine exhibits greater electrophilicity than C-2 due to resonance effects and adjacent nitrogen electronegativity [2] [7].
A representative synthesis involves refluxing 2,6-dichloro-9H-purine with morpholine in ethanol using triethylamine as base, yielding 2-chloro-6-morpholin-4-yl-9H-purine with >85% efficiency after crystallization. Subsequent N-9 methylation employs methyl iodide in DMF with potassium carbonate, maintaining temperatures below 40°C to prevent quaternization. This generates the core structure 4-(2-chloro-9-methyl-9H-purin-6-yl)morpholine (commonly designated as Intermediate A) in 70-78% yield [6] [8]. Alternative pathways utilize imidazole intermediates derived from diaminomaleonitrile, which undergo cyclization with triethyl orthoformate followed by regioselective morpholine incorporation at C-6. This route demonstrates versatility for introducing diverse C-2 substituents prior to ring closure, though it requires stringent anhydrous conditions [6].
Table 1: Key Intermediates in Multi-Step Synthesis of 6-Morpholinopurines
Intermediate | Chemical Structure | Typical Yield (%) | Key Reaction Conditions |
---|---|---|---|
2,6-Dichloro-9H-purine | C₅H₂Cl₂N₄ | - | Commercial starting material |
2-Chloro-6-morpholino-9H-purine | C₉H₁₀ClN₅O | 85-92% | Morpholine/EtOH, triethylamine, reflux |
4-(2-Chloro-9-methyl-9H-purin-6-yl)morpholine (Intermediate A) | C₁₀H₁₂ClN₅O | 70-78% | CH₃I, K₂CO₃, DMF, 25-40°C |
Imidazole precursor | Varies by substitution | 60-75% | Triethyl orthoformate, reflux |
Critical challenges in these routes include:
C-2 arylation of the morpholinopurine core enables structural diversification for biological activity optimization. The most efficient method involves transition-metal-free coupling of Intermediate A with aromatic aldehydes under basic or acidic conditions. This reaction proceeds via imine formation followed by electrophilic aromatic substitution or direct nucleophilic displacement, depending on aldehyde electronics [6].
Systematic optimization revealed critical parameters:
Table 2: Optimization Parameters for Aldehyde Coupling at Purine C-2
Aldehyde Type | Optimal Conditions | Reaction Time (h) | Yield Range (%) | Key Side Products |
---|---|---|---|---|
Ortho-chloro benzaldehyde | K₂CO₃/DMSO, 80°C | 24 | 75-80% | Diaryl impurities (<5%) |
Para-hydroxy benzaldehyde | PPA/DMF, 60°C | 6 | 65-70% | Polymerization products (10-15%) |
2,5-Dimethoxy benzaldehyde | TFA/CH₂Cl₂, 40°C | 18 | 60-65% | Demethylated derivatives (8-12%) |
3-Fluoro-5-methoxy benzaldehyde | K₂CO₃/DMSO, 80°C | 30 | 70-75% | Hydrolyzed morpholine (<3%) |
Notably, ortho-hydroxy-substituted aldehydes undergo spontaneous cyclization post-coupling, generating tricyclic benzoxazolopurine derivatives. This occurs under both basic and acidic conditions when the phenolic OH group attacks the imine carbon, providing access to fused architectures in one pot [6]. Microwave assistance (100°C, sealed vessel) reduces reaction times by 60% but risks decomposition above 120°C, necessitating careful temperature control [10].
Final purification of 6-morpholinopurine derivatives presents significant challenges due to thermal lability. The morpholine ring undergoes oxidative degradation above 100°C, while C-2 aryl substituents (particularly electron-rich systems) facilitate decomposition during conventional silica gel chromatography. Implementation of low-temperature techniques is essential for preserving structural integrity [6] [8].
Validated purification strategies include:
Table 3: Purification Techniques for Thermolabile 6-Morpholinopurines
Compound Class | Recommended Method | Temperature Range | Recovery Rate (%) | Purity Achieved |
---|---|---|---|---|
C-2 unsubstituted morpholinopurines | Cold precipitation | 0-5°C | 85-90% | >95% (HPLC) |
2-Aryl-6-morpholinopurines | Cold silica chromatography | 4-8°C | 75-85% | 93-97% |
2-Hydroxyaryl derivatives | Acid-base partition | 25°C | 80-88% | >98% |
Polar N-9 substituted analogues | Reverse-phase HPLC | 15°C | 70-75% | >99% |
Degradation pathways necessitate vigilant monitoring:
Implementing inert atmosphere handling (N₂/Ar) during solvent removal and utilizing low-boiling solvents like dichloromethane for rotary evaporation minimize thermal degradation. These protocols enable isolation of milligram-to-gram quantities of 4-(2-chloro-9-methyl-9H-purin-6-yl)morpholine derivatives with consistent purity >95% for biological evaluation [6] [8] [10].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0